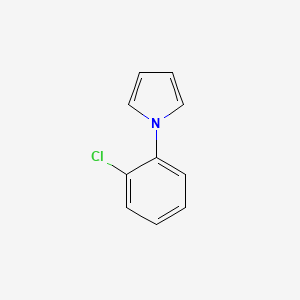
1-(2-chlorophenyl)-1H-pyrrole
Descripción general
Descripción
“1-(2-chlorophenyl)-1H-pyrrole” is a chemical compound. Based on its name, it likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the second carbon .
Molecular Structure Analysis
The molecular structure of “1-(2-chlorophenyl)-1H-pyrrole” would likely include a pyrrole ring and a 2-chlorophenyl group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and the conditions under which the reactions are carried out. For example, a study on a universal chemical programming language for robotic synthesis repeatability mentioned the execution of molecular dynamic simulation for a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure. For example, a related compound, 1-[(2-Chlorophenyl)-(methylimino)methyl]cyclopentanol, has a molecular weight of 156.61 g/mol and a XLogP3-AA value of 2.1 .
Aplicaciones Científicas De Investigación
Chalcones and their analogs have shown promise for new drug investigations. Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
In another study, novel chalcone derivatives with the chemical base of tetrahydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl were synthesized . The antitumor activity of these newly synthesized chalcone derivatives was tested on mouse (Luc-4T1) and human (MDA-MB-231) breast cancer cell lines . The antiproliferative effect was evaluated through SRB screening and the MTT assay after 48 h of treatment at different concentrations . Interestingly, among the tested chalcone derivatives, chalcone analogues with a methoxy group were found to have significant anticancer activity and displayed gradient-dependent inhibition against breast cancer cell proliferation .
Chalcones are naturally abundant in edible plants, including vegetables, fruits, spices, tea, and natural foodstuffs . They can be designed as precursors for flavonoids and isoflavonoids . They act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted .
Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties . The α,β-unsaturated carbonyl system in chalcones makes them biologically active , and exclusion of the carbonyl system makes them biologically inactive, ensuring stability in both cis and trans forms .
Chalcones can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles, and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using chalcones .
Chalcones are naturally abundant in edible plants, including vegetables, fruits, spices, tea, and natural foodstuffs . They can be designed as precursors for flavonoids and isoflavonoids . They act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted .
Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties . The α,β-unsaturated carbonyl system in chalcones makes them biologically active , and exclusion of the carbonyl system makes them biologically inactive, ensuring stability in both cis and trans forms. Chalcones can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using chalcones .
Safety And Hazards
The safety and hazards associated with “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and how it is handled. For example, a safety data sheet for a related compound suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chlorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZCXYIEIKMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405840 | |
| Record name | 1-(2-chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-1H-pyrrole | |
CAS RN |
89096-75-3 | |
| Record name | 1-(2-chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




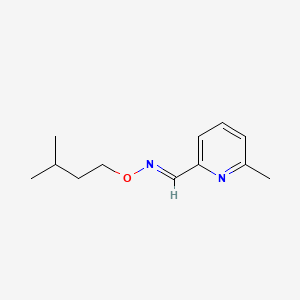

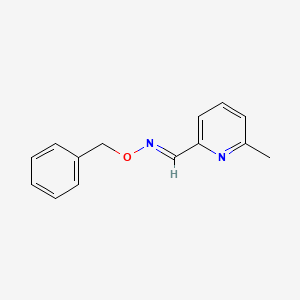

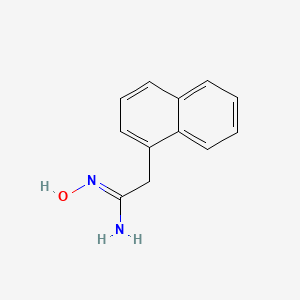
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)
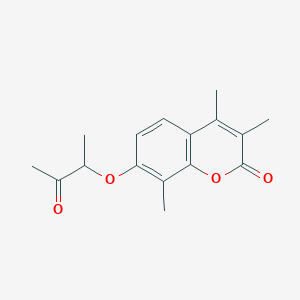
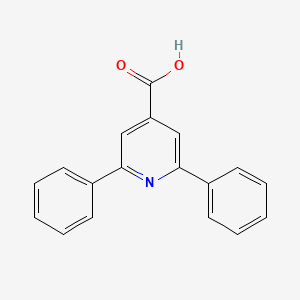
![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
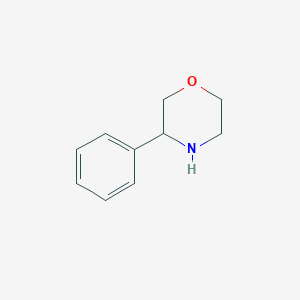
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)